4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate
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Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a furan ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan ring, formamido, acetamido, and methoxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of microwave-assisted reactions to produce ester and amide derivatives containing furan rings. For instance, 2-furoic acid, furfurylamine, and furfuryl alcohol can be used as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reactions are carried out in a microwave reactor, optimizing reaction time, solvent, and substrate amounts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization or flash chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbonyl-containing nitrofurans, methyl furan-2-carboxylate, and dimethyl furan-2,5-dicarboxylate .
Scientific Research Applications
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of bio-based materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler ester derivative of furan with similar reactivity.
Dimethyl furan-2,5-dicarboxylate: Another ester derivative with two carboxylate groups.
Carbonyl-containing nitrofurans: Compounds with nitro and carbonyl groups attached to the furan ring.
Uniqueness
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H17N3O7 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H17N3O7/c1-27-17-10-13(6-7-14(17)30-20(26)16-5-3-9-29-16)11-22-23-18(24)12-21-19(25)15-4-2-8-28-15/h2-11H,12H2,1H3,(H,21,25)(H,23,24)/b22-11+ |
InChI Key |
YDDPERUBYUFWDN-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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